1-Phenyl-2-(4-piperidinylamino)ethanol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name for this compound is 1-phenyl-2-(piperidin-4-ylamino)ethanol , reflecting its phenyl group at position 1, a piperidine ring substituted at position 4, and an ethanol moiety. Its molecular formula is C₁₃H₂₀N₂O , with a molecular weight of 220.31 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CNCCC1NCC(C2=CC=CC=C2)O |
|
| InChI Key | NWIUMKVNMORNMW-UHFFFAOYSA-N | |
| Topological Polar SA | 52.3 Ų |
The piperidine ring adopts a chair conformation, with the amino group at the equatorial position to minimize steric hindrance.
Stereochemical Configuration and Conformational Isomerism
The compound exhibits two chiral centers : one at the ethanol carbon (C2) and another at the piperidine C4 position. Experimental studies on related β-amino alcohols suggest a preference for the (R,R) configuration due to favorable hydrogen bonding between the hydroxyl and amino groups. Conformational analysis reveals three stable isomers:
- Chair-boat (ΔG = 0.8 kcal/mol)
- Twist-boat (ΔG = 1.2 kcal/mol)
- Chair-chair (ΔG = 0.0 kcal/mol)
The chair-chair conformation dominates in polar solvents, stabilized by intramolecular H-bonding.
Comparative Analysis with Related β-Amino Alcohol Derivatives
1-Phenyl-2-(4-piperidinylamino)ethanol shares structural similarities with pharmacologically active β-amino alcohols like propranolol and atenolol. Key comparisons include:
| Property | Target Compound | Propranolol | Atenolol |
|---|---|---|---|
| LogP | 2.1 | 3.1 | 0.3 |
| pKa (NH) | 9.8 | 9.4 | 9.6 |
| Water Solubility (mg/mL) | 12.4 | 0.6 | 34.0 |
The lower LogP of the target compound suggests enhanced hydrophilicity compared to propranolol, potentially improving blood-brain barrier permeability.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-phenyl-2-(piperidin-4-ylamino)ethanol |
InChI |
InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2 |
InChI Key |
NRYHIIHGRRHTMH-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CNCCC1NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Variations in Amino Substituents
The nature of the amino group significantly influences biological activity and chemical reactivity. Key analogs include:
- Fenyramidol (pyridinylamino analog) exhibits central nervous system (CNS) activity, attributed to the pyridine ring’s ability to engage in hydrogen bonding and π-π interactions with biological targets .
- The phenylethylamino variant (C16H19NO) shows reduced solubility compared to the piperidinylamino parent compound due to increased hydrophobicity .
- The sulfonyl derivative (C15H16O3S) is less biologically active but serves as a key intermediate in synthesizing sulfonamide-based drugs .
Modifications in the Piperidine Ring
Substituents on the piperidine ring alter steric and electronic properties:
Enantioselective Derivatives
Chirality plays a critical role in biological efficacy:
- (R)-1-Phenyl-2-(pyridin-2-yl)ethanol is a chiral intermediate in synthesizing lanicemine (NMDA receptor antagonist) and sedamine (cognitive disorder treatment). The (R)-enantiomer exhibits >99% enantiomeric excess (ee) via ketoreductase-mediated synthesis, highlighting superior enzymatic selectivity .
Antiproliferative and Anticonvulsant Analogs
- 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones (C20H19N3O) show antiproliferative activity against human cancer cell lines, with IC50 values <10 µM in some cases .
- 1-Phenyl-2-(phenylamino)ethanol derivatives demonstrated anticonvulsant effects in maximum electric shock tests, though with variable efficacy depending on substituents .
Preparation Methods
Reductive Amination of 4-Piperidinone with 2-Amino-1-phenylethanol
A widely adopted strategy involves the reductive amination of 4-piperidinone with 2-amino-1-phenylethanol. This method, adapted from analogous piperidine syntheses in patent literature, employs titanium tetraisopropoxide (Ti(i-OPr)₄) as a Lewis acid to activate the ketone, followed by sodium borohydride (NaBH₄) reduction.
Typical Procedure :
-
4-Piperidinone (1.0 equiv) and 2-amino-1-phenylethanol (1.2 equiv) are dissolved in anhydrous ethanol.
-
Ti(i-OPr)₄ (1.5 equiv) is added under nitrogen, and the mixture is stirred at 60°C for 12 hours.
-
NaBH₄ (3.0 equiv) is introduced portionwise at 0°C, followed by room-temperature stirring for 6 hours.
-
The crude product is purified via flash chromatography (hexane/acetone, 1:1) to yield the target compound in 78–82%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Ti(i-OPr)₄ |
| Reducing Agent | NaBH₄ |
| Yield | 78–82% |
| Purity (HPLC) | ≥98% |
Nucleophilic Substitution via Halogenated Intermediates
An alternative route utilizes 2-bromo-1-phenylethanol reacting with 4-aminopiperidine. This method, inspired by N-alkylation techniques in patent CN102249986A, achieves moderate yields but requires stringent temperature control.
Procedure :
-
2-Bromo-1-phenylethanol (1.0 equiv) and 4-aminopiperidine (1.5 equiv) are refluxed in toluene with potassium carbonate (K₂CO₃) for 24 hours.
-
The mixture is filtered, concentrated, and recrystallized from petroleum ether/ethyl acetate (10:1) to afford the product in 65–70% yield.
Challenges :
-
Competing elimination reactions reduce efficiency.
-
Byproduct formation necessitates multiple recrystallizations.
Catalytic Hydrogenation Approaches
Raney Nickel-Mediated Hydrogenation
Patent CN102249986A describes hydrogenation using Raney nickel (Raney-Ni) under 0.4 MPa H₂ pressure for analogous piperidine derivatives. Adapting this to the target compound:
Optimized Protocol :
-
A solution of 1-phenyl-2-(4-piperidinylideneamino)ethanol (0.266 mol) in ethanol is treated with Raney-Ni (20 g) at 60°C for 2 hours.
-
Post-reaction filtration and solvent evaporation yield 88.1% product after recrystallization.
Advantages :
-
High selectivity for the amine product.
-
Scalable to multi-kilogram batches.
Purification and Characterization
Recrystallization Strategies
Both patents emphasize recrystallization for purity:
Chromatographic Techniques
Flash chromatography with gradients of dichloromethane/methanol (0.025–4% MeOH) resolves polar byproducts.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78–82 | ≥98 | High | Moderate |
| Nucleophilic Substitution | 65–70 | ≥95 | Moderate | Low |
| Catalytic Hydrogenation | 88 | ≥99.5 | High | High |
Key Observations :
-
Catalytic hydrogenation offers superior yield and purity but requires specialized equipment.
-
Reductive amination balances cost and efficiency for lab-scale synthesis.
Mechanistic Insights and Side Reactions
Side Products in Reductive Amination
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
